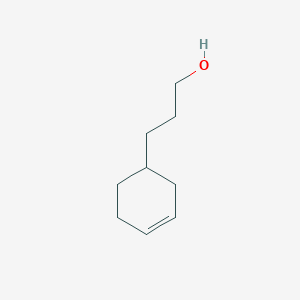![molecular formula C13H15N3O3 B13270218 2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B13270218.png)
2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine is an organic compound that features a five-membered heterocyclic ring system known as oxadiazole. This ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms.
Preparation Methods
The synthesis of 2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of ethanol as a solvent and a temperature range of 0-5°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups.
Scientific Research Applications
2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its anticancer, antidiabetic, and anticonvulsant activities.
Mechanism of Action
The mechanism by which 2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine exerts its effects involves interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit certain enzymes or proteins involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine can be compared with other oxadiazole derivatives such as:
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: This derivative is often used in medicinal chemistry for its anticonvulsant properties.
1,2,3-Oxadiazole:
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15N3O3 |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine |
InChI |
InChI=1S/C13H15N3O3/c1-17-10-4-2-9(3-5-10)13-15-12(16-19-13)11-8-14-6-7-18-11/h2-5,11,14H,6-8H2,1H3 |
InChI Key |
CQTAFKGVTYHGLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)C3CNCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



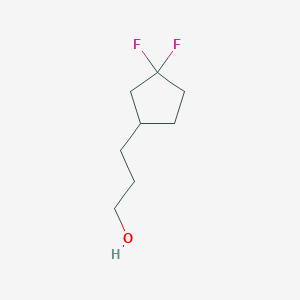
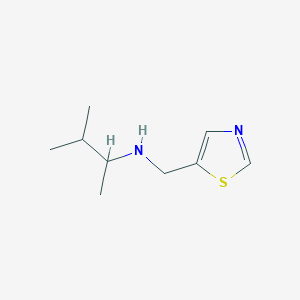
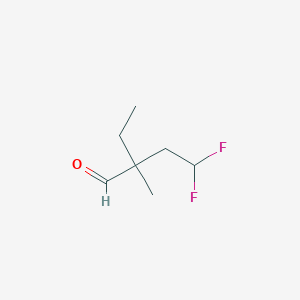
![2-[5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13270164.png)



![2-{[(3,5-Dichlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13270178.png)

![3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13270201.png)
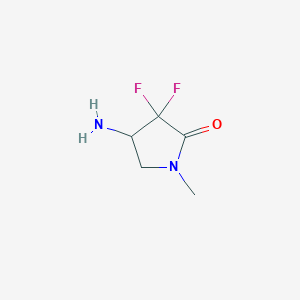
![1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13270204.png)
